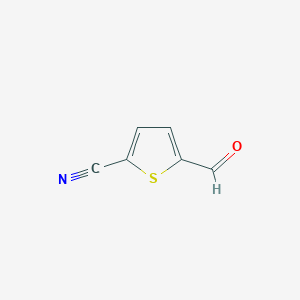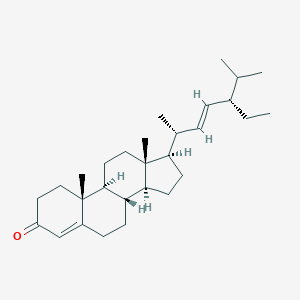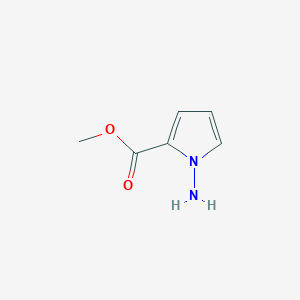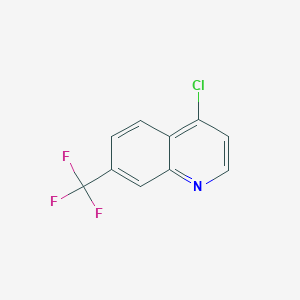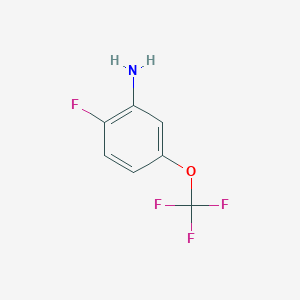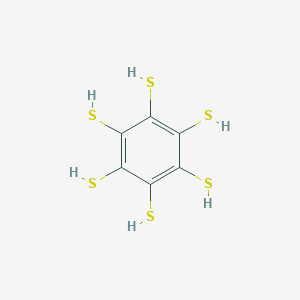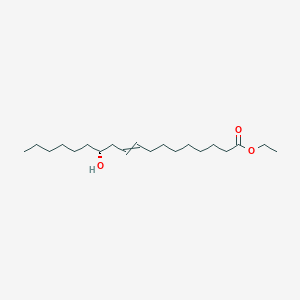![molecular formula C10H12Br2N6O2 B056732 4,5-Dibromo-1-methyl-3-[(propan-2-yl)oxy]-N-(2H-tetrazol-5-yl)-1H-pyrrole-2-carboxamide CAS No. 113589-14-3](/img/structure/B56732.png)
4,5-Dibromo-1-methyl-3-[(propan-2-yl)oxy]-N-(2H-tetrazol-5-yl)-1H-pyrrole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dibromo-1-methyl-3-[(propan-2-yl)oxy]-N-(2H-tetrazol-5-yl)-1H-pyrrole-2-carboxamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as DMT or dimethyltryptamine, and it belongs to the class of tryptamine hallucinogens. The unique chemical structure of DMT makes it a promising candidate for various research studies, including neuroscience, pharmacology, and biochemistry.
Wirkmechanismus
The mechanism of action of DMT is not fully understood, but it is believed to involve the activation of serotonin receptors in the brain. Specifically, DMT is thought to bind to the 5-HT2A receptor, leading to changes in neural activity and altered states of consciousness.
Biochemische Und Physiologische Effekte
DMT has been shown to have a range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. It is also known to cause changes in mood, perception, and thought processes. These effects make it a valuable tool for studying the neural mechanisms underlying perception and consciousness.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DMT in scientific research is its ability to induce altered states of consciousness in a controlled and reproducible manner. This makes it a valuable tool for studying the neural mechanisms underlying perception and consciousness. However, there are also limitations to using DMT in lab experiments, including the potential for adverse effects and the need for careful control of dosage and administration.
Zukünftige Richtungen
There are many potential future directions for research on DMT. One area of interest is the use of DMT in the treatment of certain psychiatric disorders, such as depression and anxiety. Another area of research is the development of new drugs based on the chemical structure of DMT, which could have a range of therapeutic applications. Additionally, further research is needed to fully understand the mechanisms underlying the effects of DMT on the brain and body.
Synthesemethoden
The synthesis of DMT involves several steps, including the reaction of tryptamine with bromine, followed by the addition of a carboxylic acid and a tetrazole group. The final step involves the addition of isopropyl alcohol to form the final product. The synthesis of DMT is a complex process that requires careful attention to detail and precise control of reaction conditions.
Wissenschaftliche Forschungsanwendungen
DMT has been the subject of numerous scientific studies due to its unique properties and potential applications. One area of research that has received significant attention is neuroscience. DMT has been shown to activate specific receptors in the brain, leading to altered states of consciousness and hallucinations. This makes it a valuable tool for studying the neural mechanisms underlying perception and consciousness.
Eigenschaften
CAS-Nummer |
113589-14-3 |
|---|---|
Produktname |
4,5-Dibromo-1-methyl-3-[(propan-2-yl)oxy]-N-(2H-tetrazol-5-yl)-1H-pyrrole-2-carboxamide |
Molekularformel |
C10H12Br2N6O2 |
Molekulargewicht |
408.05 g/mol |
IUPAC-Name |
4,5-dibromo-1-methyl-3-propan-2-yloxy-N-(2H-tetrazol-5-yl)pyrrole-2-carboxamide |
InChI |
InChI=1S/C10H12Br2N6O2/c1-4(2)20-7-5(11)8(12)18(3)6(7)9(19)13-10-14-16-17-15-10/h4H,1-3H3,(H2,13,14,15,16,17,19) |
InChI-Schlüssel |
OIRPUTYMVDSHSD-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=C(N(C(=C1Br)Br)C)C(=O)NC2=NNN=N2 |
Kanonische SMILES |
CC(C)OC1=C(N(C(=C1Br)Br)C)C(=O)NC2=NNN=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



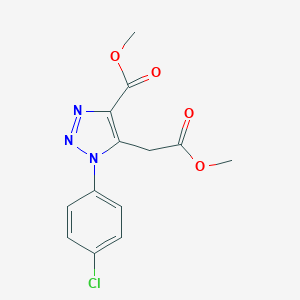
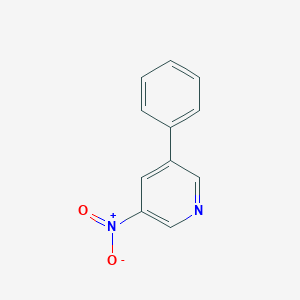
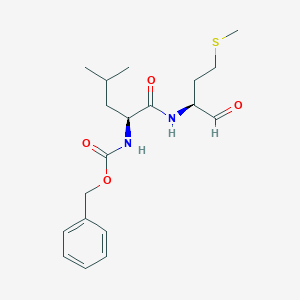
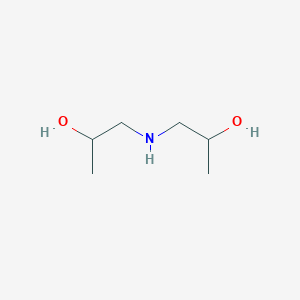
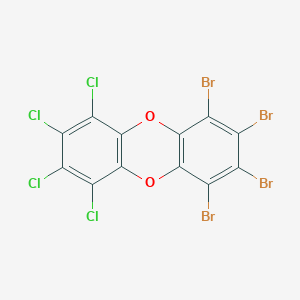
![2-Bromo-1-(3-methylbenzo[b]thiophen-2-yl)ethan-1-one](/img/structure/B56663.png)
